2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
This compound (CAS RN: 380581-66-8) is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:
- Thioxo-thiazolidinone: A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group, contributing to electrophilic reactivity and metal-binding capacity .
- Methyl substitution: A 7-methyl group on the pyrido-pyrimidinone scaffold, likely influencing steric interactions and solubility .
Its synthesis involves multi-step condensation and cyclization reactions, typical of fused heterocyclic systems. While its exact biological activity remains underexplored in the provided evidence, structural analogs (e.g., thiazolo[3,2-a]pyrimidinones) exhibit anticancer, anti-inflammatory, and neuroprotective properties .
Eigenschaften
Molekularformel |
C23H18N4O4S2 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18N4O4S2/c1-14-6-7-19-25-20(24-11-15-4-2-8-30-15)17(21(28)26(19)12-14)10-18-22(29)27(23(32)33-18)13-16-5-3-9-31-16/h2-10,12,24H,11,13H2,1H3/b18-10- |
InChI-Schlüssel |
YBENCIXUHMXBFM-ZDLGFXPLSA-N |
Isomerische SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5=CC=CO5)C=C1 |
Kanonische SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5=CC=CO5)C=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Furylmethylgruppen, was zur Bildung von Furylaldehyden oder -säuren führt.
Reduktion: Reduktionsreaktionen können auf den Thiazolidinon-Bestandteil abzielen und möglicherweise die Thioxo-Gruppe in ein Thiol oder ein Sulfid umwandeln.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte
Oxidationsprodukte: Furylaldehyde, Furyl säuren.
Reduktionsprodukte: Thiole, Sulfide.
Substitutionsprodukte: Verschiedene alkylierte oder acylierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Synthese kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.
Biologie
Die potenzielle biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Wirkstoffforschung und -entwicklung. Sie kann antimikrobielle, antivirale oder krebshemmende Eigenschaften aufweisen, was sie für die pharmazeutische Forschung wertvoll macht.
Medizin
Aufgrund ihrer potenziellen biologischen Aktivitäten könnte diese Verbindung für therapeutische Anwendungen untersucht werden. Sie kann als Leitverbindung für die Entwicklung neuer Medikamente zur Behandlung bestimmter Krankheiten dienen.
Industrie
In der Materialwissenschaft könnten die einzigartigen elektronischen Eigenschaften der Verbindung für die Entwicklung neuer Materialien, wie z. B. organischer Halbleiter oder Photovoltaikmaterialien, genutzt werden.
Wirkmechanismus
Der Mechanismus, durch den 2-[(2-Furylmethyl)amino]-3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-on seine Wirkungen ausübt, hängt von seiner jeweiligen Anwendung ab. In einem biologischen Kontext kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Thiazolidinon-Bestandteil könnte beispielsweise bestimmte Enzyme durch Bindung an deren aktive Zentren hemmen, während der Pyrido[1,2-a]pyrimidin-4-on-Kern mit DNA oder RNA interagieren und die Genexpression beeinflussen könnte.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl groups, leading to the formation of furyl aldehydes or acids.
Reduction: Reduction reactions can target the thiazolidinone moiety, potentially converting the thioxo group to a thiol or a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Furyl aldehydes, furyl acids.
Reduction Products: Thiols, sulfides.
Substitution Products: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on thiazolidin derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes. The thiazolidin ring in this compound may similarly confer antimicrobial activity, warranting further investigation through in vitro and in vivo studies.
Anticancer Properties
The pyrido[1,2-a]pyrimidine scaffold is known for its anticancer potential. Compounds within this class have been reported to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The intricate structure of this compound suggests it may interact with DNA or RNA synthesis pathways, making it a candidate for anticancer drug development.
Enzyme Inhibition
The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways. For example, thiazolidin derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's. This property could be explored further to determine its efficacy against specific enzyme targets.
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of thiazolidine derivatives demonstrated that compounds with similar structures exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, suggesting that the compound could be tested against resistant strains .
Case Study 2: Anticancer Activity
In another investigation, pyrido[1,2-a]pyrimidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines, including breast and lung cancer models. Results indicated that these compounds induced apoptosis through mitochondrial pathways, highlighting the potential of this compound in cancer therapy .
Wirkmechanismus
The mechanism by which 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidinone moiety, for example, could inhibit certain enzymes by binding to their active sites, while the pyrido[1,2-a]pyrimidin-4-one core might interact with DNA or RNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Solubility : The furylmethyl groups may reduce aqueous solubility relative to benzodioxolmethyl derivatives due to lower polarity .
- Bioactivity : Analogs with chloro or fluorophenyl substituents show measurable IC₅₀ values in anticancer assays, suggesting the target compound’s methyl and furyl groups could be optimized for potency .
Computational Similarity Assessment
Using Tanimoto coefficients (Tc) and molecular fingerprints (e.g., Morgan fingerprints), the target compound exhibits:
- Tc = 0.65–0.72 vs. furochromenyl-pyrimidinones (e.g., compound 3a–d in ), indicating moderate structural overlap.
- Tc = 0.55–0.60 vs. benzodioxolmethyl analogs, highlighting divergence in aromatic substituent chemistry .
- Activity Cliffs: Despite structural similarity to gefitinib-like kinase inhibitors (Tc ~0.70), minor substituent changes (e.g., furyl → phenyl) could drastically alter biological activity due to steric or electronic mismatches .
Cross-Reactivity and Selectivity
Immunoassay studies of structurally similar compounds reveal:
- High Cross-Reactivity: Thiazolidinone derivatives with shared sulfur motifs show cross-reactivity (>50%) in antibody-based assays, suggesting the target compound may interfere with assays targeting its analogs .
- Low Selectivity: Fragments like the pyrido-pyrimidinone core are common in kinase inhibitors, raising risks of off-target binding .
Biologische Aktivität
The compound 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.54 g/mol. The compound features a pyrido-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3S2 |
| Molecular Weight | 440.54 g/mol |
| InChIKey | LTYVZKKRCQTNGI-WJDWOHSUSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to the one . For example, derivatives containing thiazolidinone structures have shown significant activity against various bacterial strains, including multi-drug resistant pathogens. The incorporation of the thiazolidinone moiety is believed to enhance the interaction with bacterial enzymes, leading to effective inhibition of growth .
Anticancer Properties
Research indicates that compounds with similar structural features can exhibit cytotoxic effects on cancer cell lines. For instance, certain pyrido-pyrimidine derivatives have been evaluated for their ability to inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines. A study demonstrated that modifications in the side chains can significantly alter the potency of these compounds against cancer cells .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has also been documented. The presence of furan and thiazolidinone groups is associated with the inhibition of pro-inflammatory cytokines. In vitro assays have shown that such compounds can reduce the expression of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
The biological activity of 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease states.
- Receptor Modulation : It may modulate receptor activity affecting cellular signaling pathways.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Anticancer Activity
A study published in 2022 evaluated a series of pyrido-pyrimidine derivatives for their anticancer properties. Among them, a compound structurally similar to the one under review exhibited an IC50 value of 0.004 µM against T-cell proliferation, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives containing thiazolidinone were tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications at specific positions significantly increased antibacterial efficacy .
Q & A
Q. Basic Research Focus
- X-ray crystallography using SHELXL (for refinement) and WinGX/ORTEP (for visualization) provides definitive structural confirmation, including stereochemistry and bond lengths .
- Multinuclear NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves ambiguities in proton environments, particularly for furyl and thiazolidinone moieties .
- High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-UV/IR ensures purity (>95%) .
How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Advanced Research Focus
Discrepancies often arise from solvent effects, tautomerism, or non-covalent interactions. To address these:
- Re-run NMR experiments in deuterated solvents of varying polarity (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent conformational changes .
- Perform DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models to simulate spectra and compare with experimental data .
- Use dynamic NMR to detect slow-exchange processes (e.g., keto-enol tautomerism) that may explain shifting peaks .
What role do non-covalent interactions play in modulating the reactivity or supramolecular assembly of this compound?
Advanced Research Focus
Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in the solid state or solution phase can influence:
- Crystal packing : The thioxo and furyl groups may engage in CH-π interactions, stabilizing specific polymorphs. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify these interactions .
- Catalytic activity : In solution, hydrogen bonding between the thiazolidinone sulfur and solvent protons could alter electrophilicity. Probe this via solvent-switch experiments and kinetic studies .
What methodologies are recommended for evaluating the pharmacokinetic potential of derivatives of this compound?
Advanced Research Focus
To assess drug-likeness:
- Lipophilicity (LogP) : Measure via shake-flask method or HPLC retention time, critical for blood-brain barrier penetration .
- Metabolic stability : Use liver microsome assays (human/rat) to track degradation rates of the thiazolidinone core .
- Solubility : Perform pH-dependent solubility studies, as the pyridopyrimidinone ring may ionize in acidic conditions .
- In silico ADMET : Tools like SwissADME predict absorption and toxicity risks, leveraging the trifluoromethyl group’s metabolic resistance .
How can researchers design analogs of this compound to enhance biological activity while minimizing toxicity?
Q. Advanced Research Focus
- Bioisosteric replacement : Substitute the thioxo group with carbonyl or sulfonamide to reduce off-target reactivity .
- Fragment-based drug design : Use the furylmethylamino group as a hinge-binding fragment in kinase inhibitors. Validate via SPR or ITC binding assays .
- Toxicophore screening : Employ in silico tools like DEREK to flag structural alerts (e.g., Michael acceptors in the thiazolidinone ring) .
What strategies mitigate challenges in crystallizing this compound for structural studies?
Q. Advanced Research Focus
- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize the Z-configuration of the methylidene group via hydrogen bonding .
- Temperature gradients : Slow cooling from 40°C to 4°C promotes nucleation of single crystals, avoiding twinning .
- Polymorph screening : Use solvent mixtures (e.g., DCM:MeOH) to isolate metastable forms with higher crystallographic symmetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
